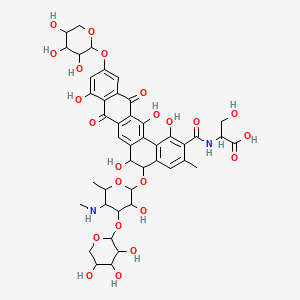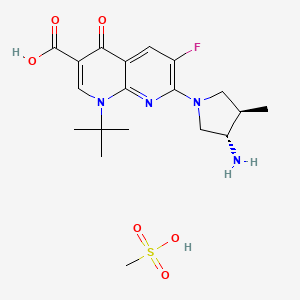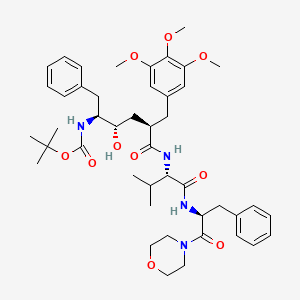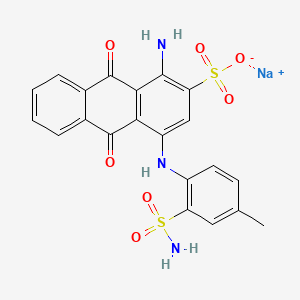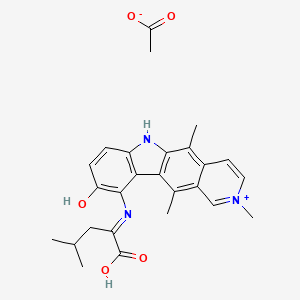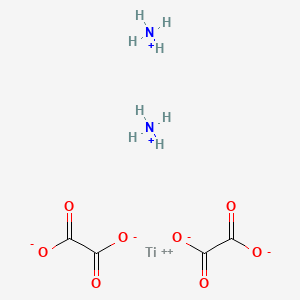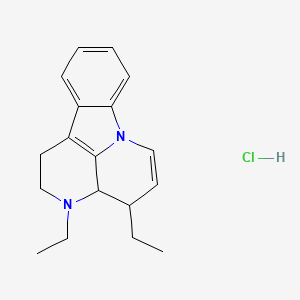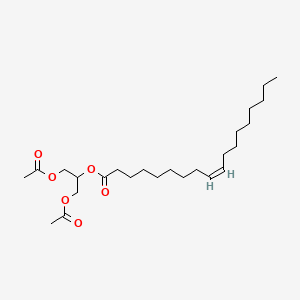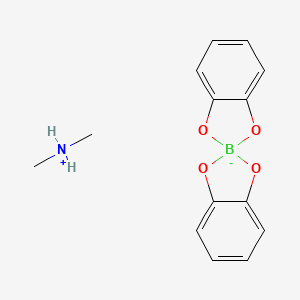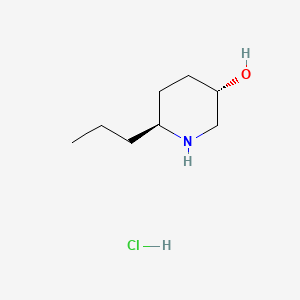
Pseudoconhydrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoconhydrine hydrochloride is an alkaloid derived from the plant Conium maculatum, commonly known as poison hemlock. This compound is a structural isomer of conhydrine, differing in the position of the hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pseudoconhydrine hydrochloride can be synthesized through several methodsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Conium maculatum. The plant material is processed to isolate the alkaloids, which are then purified through crystallization and other separation techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoconhydrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler alkaloids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkaloids.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including pain relief and muscle relaxation.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Vergleich Mit ähnlichen Verbindungen
Pseudoconhydrine hydrochloride is structurally similar to other alkaloids such as coniine and conhydrine. its unique hydroxyl group position gives it distinct chemical and biological properties. Compared to coniine, this compound has a higher melting point and different solubility characteristics. Conhydrine, on the other hand, has a similar structure but differs in its stereochemistry and reactivity .
List of Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Eigenschaften
| 99545-16-1 | |
Molekularformel |
C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
(3S,6S)-6-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-7-4-5-8(10)6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
XTHXKHDDHDEPJV-WSZWBAFRSA-N |
Isomerische SMILES |
CCC[C@H]1CC[C@@H](CN1)O.Cl |
Kanonische SMILES |
CCCC1CCC(CN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




